![molecular formula C9H14O5S B13170122 Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C9H14O5S It is known for its unique spiro structure, which includes an oxathiane ring fused with an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl 2-oxoacetate with 1,3-propanedithiol in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The oxidation step can be carried out using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted esters .
Applications De Recherche Scientifique
Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism by which Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s oxo and ester groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione: Lacks the ester group and has a simpler structure.
Uniqueness
Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H14O5S |
|---|---|
Poids moléculaire |
234.27 g/mol |
Nom IUPAC |
ethyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O5S/c1-2-13-8(10)7-9(14-7)3-5-15(11,12)6-4-9/h7H,2-6H2,1H3 |
Clé InChI |
KDPKILAUPKISMG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2(O1)CCS(=O)(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



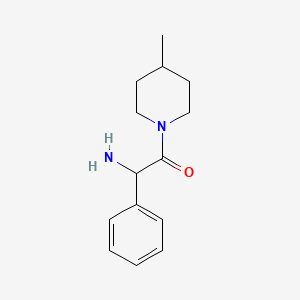
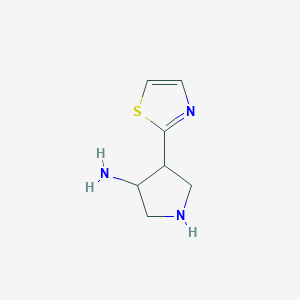

![Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate](/img/structure/B13170057.png)
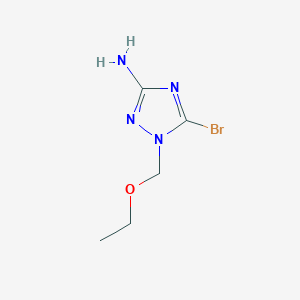
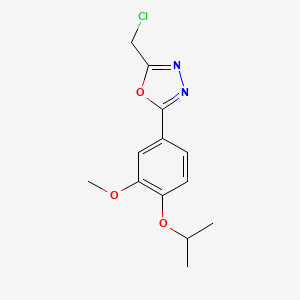
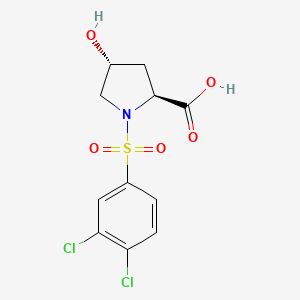
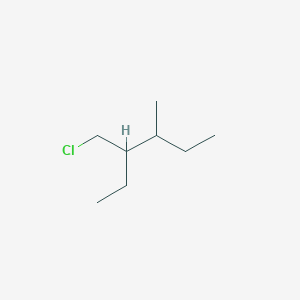
![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13170079.png)
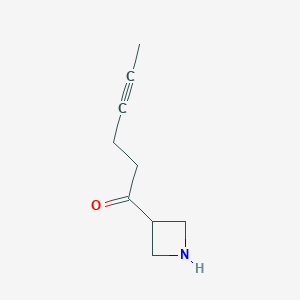

![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)

